molecular formula C22H18N2O2S B6497708 2,2-diphenyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 952996-96-2

2,2-diphenyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B6497708
CAS No.: 952996-96-2
M. Wt: 374.5 g/mol
InChI Key: PAUHBLLDCXHVDX-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide is a synthetic acetamide derivative featuring a diphenylacetamide core linked to a 1,2-oxazole-3-ylmethyl group substituted at the 5-position with a thiophene ring. This structure combines lipophilic (diphenyl), electron-rich (thiophene), and heterocyclic (oxazole) motifs, which are common in bioactive molecules. The diphenyl group enhances membrane permeability, while the thiophene-oxazole fragment may engage in π-π stacking or hydrogen bonding, critical for target interactions .

Properties

IUPAC Name

2,2-diphenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c25-22(23-15-18-14-19(26-24-18)20-12-7-13-27-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUHBLLDCXHVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

  • 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide ()

    • Structure : Replaces the oxazole-thiophene group with a thiazole ring.
    • Key Differences : The thiazole’s sulfur atom vs. oxazole’s oxygen alters electronic properties. Thiazole’s higher polarizability may enhance π-interactions.
    • Crystal Packing : Exhibits N–H···N hydrogen bonds and C–H···π interactions, stabilizing dimers. The target compound’s oxazole-thiophene group may form similar motifs but with altered geometry due to thiophene’s larger aromatic system .
  • N-Isobutyl-2-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide () Structure: Shares the 5-(thiophen-2-yl)-1,2-oxazol-3-yl group but has an isobutyl chain and methoxy linker. This could affect binding affinity in biological systems .

Functional Group Variations

  • Anti-Exudative Acetamides () Structure: Derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-arylacetamides. Activity: Demonstrated anti-exudative effects comparable to diclofenac sodium. The target compound’s thiophene-oxazole group may similarly modulate inflammation-related targets, though sulfanyl-triazole vs. oxazole-thiophene could lead to divergent potency .
  • Pesticide Acetamides ()

    • Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
    • Key Differences : Chlorine substituents and methoxymethyl groups in pesticides enhance herbicidal activity. The target compound lacks chlorine, suggesting different applications (e.g., pharmaceuticals vs. agrochemicals) .

Physicochemical and Pharmacokinetic Inference

Molecular Properties

Property Target Compound 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide N-Isobutyl-2-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide
Molecular Weight ~400–450 g/mol (estimated) 335.41 g/mol 294.37 g/mol
Lipophilicity (LogP) High (diphenyl) Moderate (thiazole) Moderate (isobutyl, methoxy)
Hydrogen Bond Acceptors 3 (amide, oxazole, thiophene) 3 (amide, thiazole) 4 (amide, oxazole, thiophene, methoxy)

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